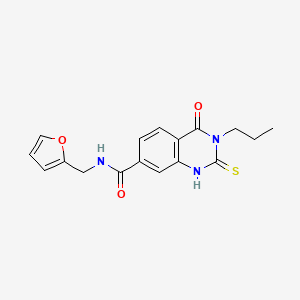

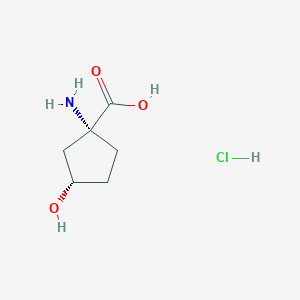

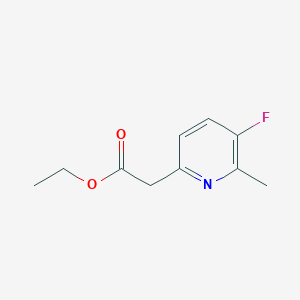

N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . They are important in medicinal chemistry due to their presence in several pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring system of the quinazoline, along with the attached furan ring and propyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic substitution, reduction, and ring-opening reactions . The furan ring is also reactive and can undergo reactions such as oxidation and halogenation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing related furan and quinazoline derivatives, highlighting their potential as intermediates for further chemical transformations. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to obtain the target compound. This compound was then subjected to various electrophilic substitution reactions, showcasing its versatility as a chemical building block (El’chaninov & Aleksandrov, 2017). Similar approaches have been used to synthesize related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(fur-2-yl)thiazolo[4,5-f]quinoline, underscoring the potential of furan derivatives in organic synthesis and the development of new materials (Aleksandrov & El’chaninov, 2017).

Photocatalytic Applications

Furan-2-carbaldehydes have been utilized as C1 building blocks in the green synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This process does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups, indicating the efficiency and environmental friendliness of the method (Yu et al., 2018).

Biological Activity

Some furan derivatives have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Although modifications to the furan ring and amidine group were explored to improve solubility and decrease basicity, the original furan amidine showed potent inhibition, suggesting the importance of the furan moiety in biological activity (Alnabulsi et al., 2018).

Thermo-Physical Examination

Studies have also focused on the thermo-physical properties of furan derivatives, such as their interaction with sodium dodecyl sulfate (SDS), which can influence the self-aggregation behavior of SDS. This research provides insights into the physico-chemical properties of these compounds and their potential applications in material science and formulation chemistry (Bhardwaj et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-7-20-16(22)13-6-5-11(9-14(13)19-17(20)24)15(21)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,21)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICFYWUXMWUXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)